2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 1176202-62-2
VCID: VC16181271
InChI: InChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1
SMILES:
Molecular Formula: C20H25F6N2P
Molecular Weight: 438.4 g/mol

2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate

CAS No.: 1176202-62-2

Cat. No.: VC16181271

Molecular Formula: C20H25F6N2P

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate - 1176202-62-2

Specification

CAS No. 1176202-62-2
Molecular Formula C20H25F6N2P
Molecular Weight 438.4 g/mol
IUPAC Name 2-[2,6-di(propan-2-yl)phenyl]-5-methylimidazo[1,5-a]pyridin-2-ium;hexafluorophosphate
Standard InChI InChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1
Standard InChI Key QMSMRHHBCWKWQO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC2=C[N+](=CN12)C3=C(C=CC=C3C(C)C)C(C)C.F[P-](F)(F)(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is formally classified as an imidazo[1,5-a]pyridinium salt. Its IUPAC name, 2-[2,6-di(propan-2-yl)phenyl]-5-methylimidazo[1,5-a]pyridin-2-ium hexafluorophosphate, reflects the substitution pattern at the 2- and 5-positions of the heterocyclic core . Key identifiers include:

PropertyValue
CAS No.1176202-62-2
Molecular FormulaC20H25F6N2P\text{C}_{20}\text{H}_{25}\text{F}_6\text{N}_2\text{P}
Molecular Weight438.4 g/mol
Standard InChIInChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1
Standard InChIKeyQMSMRH

The hexafluorophosphate (PF6\text{PF}_6^-) counterion enhances solubility in polar aprotic solvents, a critical feature for catalytic applications.

Structural Analysis

The imidazo[1,5-a]pyridine core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3. The 2-position is substituted with a 2,6-diisopropylphenyl group, introducing significant steric bulk that modulates ligand-metal interactions in catalysis. The 5-methyl group further fine-tunes electronic properties, while the PF6\text{PF}_6^- anion stabilizes the cationic imidazolium species through charge delocalization.

X-ray crystallographic studies of analogous compounds reveal planar heterocyclic cores with dihedral angles of 85–90° between the aryl substituents and the imidazole ring, optimizing steric protection for metal centers .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Cyclization: Condensation of 2,6-diisopropylaniline with α-bromoketones yields the imidazo[1,5-a]pyridine scaffold.

  • Quaternization: Methylation at the 5-position using methyl triflate or iodomethane generates the imidazolium cation.

  • Anion Exchange: Metathesis with potassium hexafluorophosphate (KPF6\text{KPF}_6) replaces the original counterion (e.g., bromide) with PF6\text{PF}_6^-, enhancing stability.

Purification and Characterization

Purification via recrystallization from dichloromethane/diethyl ether mixtures yields >95% pure product. Characterization relies on 1H^1\text{H}, 13C^13\text{C}, and 19F^19\text{F} NMR spectroscopy, with distinctive signals for the methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.6 ppm), and PF6\text{PF}_6^- (δ -70 ppm in 19F^19\text{F}) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 438.3901 [M]+^+.

Applications in Catalysis

N-Heterocyclic Carbene (NHC) Generation

Deprotonation of the imidazolium salt with strong bases (e.g., KOtBu\text{KO}^t\text{Bu}) generates a free NHC ligand. The steric bulk of the 2,6-diisopropylphenyl groups prevents dimerization, while the PF6\text{PF}_6^- counterion improves solubility in nonpolar media.

Transition Metal Catalysis

NHCs derived from this compound coordinate to metals like palladium, gold, and ruthenium, enabling:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl chlorides (TOF up to 105^5 h1^{-1}).

  • Hydroamination: Anti-Markovnikov addition of amines to alkenes with >90% enantiomeric excess (ee) in asymmetric variants .

  • Olefin Metathesis: Ring-closing metathesis (RCM) catalyzed by Ru-NHC complexes, achieving turnover numbers (TON) exceeding 104^4.

Comparative Analysis with Structural Analogues

Substituent Effects on Catalytic Performance

Replacing the 2,6-diisopropylphenyl group with less bulky substituents (e.g., mesityl) reduces steric shielding, leading to lower catalyst stability. For example, the analogous mesityl-substituted NHC exhibits a 30% decrease in TON for RCM compared to the diisopropylphenyl variant .

Counterion Influence

Hexafluorophosphate (PF6\text{PF}_6^-) outperforms tetrafluoroborate (BF4\text{BF}_4^-) in hydrophobic reaction media due to its lower coordination ability, minimizing anion-metal interactions. In contrast, BF4\text{BF}_4^--containing salts precipitate in toluene, reducing catalytic efficiency.

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